molecular formula C7H3Cl2NS B12427786 2,6-Dichlorothieno[3,2-c]pyridine

2,6-Dichlorothieno[3,2-c]pyridine

Cat. No.: B12427786
M. Wt: 204.08 g/mol
InChI Key: ZHWYCHGXZFSPHD-UHFFFAOYSA-N
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Description

Significance of Fused Heterocycles in Contemporary Organic Chemistry

Fused heterocyclic compounds, which consist of two or more rings sharing at least one common atom, are fundamental building blocks in modern organic chemistry. wikipedia.org Their rigid, planar structures and diverse electronic properties make them ideal scaffolds for the design of novel therapeutic agents and functional materials. google.com The fusion of different heterocyclic rings, or a heterocycle with a carbocyclic ring, can lead to enhanced biological activity compared to their monocyclic counterparts. google.com

These compounds play a crucial role in pharmaceutical development, forming the core structure of many drugs. nih.govwikipedia.org Their unique three-dimensional shapes allow for specific interactions with biological targets such as enzymes and receptors, leading to high efficacy and selectivity. google.com Furthermore, the varied nature of fused heterocycles provides a rich platform for synthetic chemists to create extensive libraries of compounds for drug discovery and development.

Overview of Thienopyridine Isomers and their Research Relevance

Thienopyridines are a prominent family within the broader class of fused heterocycles. They are classified based on the mode of fusion between the thiophene (B33073) and pyridine (B92270) rings. The different isomers exhibit distinct pharmacological profiles, which has driven extensive research into their synthesis and biological evaluation. bioscientifica.comrsc.org

The thieno[2,3-b]pyridine (B153569) scaffold has been extensively investigated for its potential therapeutic applications. Derivatives of this isomer have shown a broad spectrum of biological activities, including anticancer and antimicrobial effects. bioscientifica.com

Anticancer Activity: Several studies have highlighted the potent anti-proliferative effects of thieno[2,3-b]pyridine derivatives against various cancer cell lines. bioscientifica.comrsc.org For instance, certain analogues have demonstrated significant activity against prostate cancer cells, inducing cell cycle arrest and apoptosis. bioscientifica.com Research has also explored their use in overcoming chemoresistance in cancer treatment. researchgate.net

Antimicrobial Activity: Thieno[2,3-b]pyridine derivatives have also been synthesized and evaluated for their antibacterial and antifungal properties, showing promise as potential new antimicrobial agents.

The thieno[3,2-b]pyridine (B153574) core is another isomer that has garnered considerable attention in medicinal chemistry. This scaffold is particularly noted for its role in the development of kinase inhibitors.

Kinase Inhibition: Researchers have identified thieno[3,2-b]pyridine derivatives as highly selective inhibitors of various protein kinases, which are key targets in cancer therapy. The unique structure of this scaffold allows for variable binding modes to the kinase active site, enabling the design of highly specific inhibitors.

Antitumor Activity: The development of novel methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivatives has shown potential antitumor effects, particularly against triple-negative breast cancer cell lines.

While less explored than the [2,3-b] and [3,2-b] isomers, the thieno[2,3-c]pyridine (B153571) scaffold has emerged as a promising framework for the development of novel therapeutic agents.

Anticancer Properties: Recent research has focused on the anticancer potential of thieno[2,3-c]pyridine derivatives. nih.gov Studies have shown that certain compounds based on this scaffold can act as Hsp90 inhibitors, inducing cell cycle arrest in cancer cells. nih.gov

The thieno[3,2-c]pyridine (B143518) ring system is a key pharmacophore with demonstrated biological activity, particularly in the area of neuroscience. acs.org

Antipsychotic Potential: Derivatives of thieno[3,2-c]pyridine have been synthesized and evaluated for their potential as antipsychotic agents. acs.org These compounds have shown significant affinity for serotonin (B10506) receptors, suggesting a mechanism of action relevant to the treatment of psychotic disorders. acs.org

Smoothened Antagonists: In the field of oncology, novel tetrahydrothieno[3,2-c]pyridine derivatives have been designed and synthesized as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway implicated in several cancers.

A specific derivative of this scaffold is 2,6-Dichlorothieno[3,2-c]pyridine . Based on available literature, this particular compound is not extensively studied. However, the synthesis of dichlorinated pyridine compounds is well-documented. For example, 2,6-dichloropyridine (B45657) can be synthesized through the chlorination of 2-chloropyridine. google.com This suggests that a potential synthetic route to this compound could involve the chlorination of a corresponding thieno[3,2-c]pyridine precursor. The reactivity of the chlorine atoms would make it a versatile intermediate for further chemical modifications to generate a library of new derivatives.

The thieno[3,4-b]pyridine and thieno[3,4-c]pyridine (B8695171) isomers are less studied compared to their counterparts. However, the unique electronic and steric properties of these scaffolds suggest they could offer novel opportunities in drug discovery and materials science. The parent compound, thieno[3,4-b]pyridine, is a known chemical entity. Further research into the synthesis and functionalization of these less common isomers could lead to the discovery of new compounds with valuable biological activities.

The this compound Moiety as a Key Research Intermediate

Within the broader family of thienopyridines, the [3,2-c] isomeric form offers a specific spatial arrangement of the heteroatoms. The introduction of two chlorine atoms at the 2 and 6 positions of the thieno[3,2-c]pyridine core results in the formation of This compound . This dichlorinated derivative is of particular importance as a research intermediate due to the reactivity of the chloro substituents.

The chlorine atoms act as versatile leaving groups, enabling nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at these positions, providing a straightforward method for the synthesis of more complex and highly functionalized thienopyridine derivatives. The strategic placement of the chlorine atoms on the pyridine ring of the scaffold makes them susceptible to displacement, offering a gateway to novel compounds that would be difficult to synthesize through other means.

While specific data for this compound is not widely available in public literature, its utility can be inferred from the well-established chemistry of other chlorinated pyridines and thienopyridines. For instance, the synthesis of various substituted thienopyridines often proceeds through chlorinated intermediates. abertay.ac.uk

Scope and Objectives of Current Academic Inquiry into this compound

The current academic interest in This compound is primarily focused on its potential as a versatile building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Researchers are exploring its use in the development of new kinase inhibitors, anti-inflammatory agents, and other biologically active molecules. The thienopyridine scaffold is a known pharmacophore in several approved drugs, which fuels the investigation into new derivatives.

The objectives of the ongoing research can be summarized as follows:

Development of efficient synthetic routes to this compound, as its availability is crucial for further investigation.

Exploration of its reactivity with a diverse range of nucleophiles to synthesize libraries of novel 2,6-disubstituted thieno[3,2-c]pyridine derivatives.

Investigation of the structure-activity relationships (SAR) of the newly synthesized compounds to identify key structural features responsible for their biological activity.

Evaluation of the photophysical properties of new derivatives for potential applications in organic electronics, such as in the development of new materials for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Although detailed research findings on this compound are still emerging, its potential as a key intermediate is clear. The versatility of its reactive chlorine atoms opens up a vast chemical space for the discovery of new molecules with valuable properties. As research in this area progresses, it is anticipated that this compound will play an increasingly important role in the advancement of chemical and pharmaceutical sciences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3Cl2NS

Molecular Weight

204.08 g/mol

IUPAC Name

2,6-dichlorothieno[3,2-c]pyridine

InChI

InChI=1S/C7H3Cl2NS/c8-6-2-5-4(3-10-6)1-7(9)11-5/h1-3H

InChI Key

ZHWYCHGXZFSPHD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Cl)C=C(S2)Cl

Origin of Product

United States

Synthetic Methodologies for 2,6 Dichlorothieno 3,2 C Pyridine and Its Precursors

Classical and Contemporary Approaches to the Thieno[3,2-c]pyridine (B143518) Core

The assembly of the thieno[3,2-c]pyridine scaffold is a pivotal step in the synthesis of various biologically active molecules. The two primary retrosynthetic disconnections involve either forming the thiophene (B33073) ring or the pyridine (B92270) ring in the final cyclization step.

Cyclization Strategies for Thiophene Ring Formation

Building the thiophene ring onto a pyridine framework offers a versatile route to thienopyridines. Several classical and modern named reactions have been adapted for this purpose.

The Thorpe-Ziegler reaction is a powerful method for constructing cyclic ketones through the intramolecular cyclization of dinitriles. wikipedia.org This reaction, conceptually related to the Dieckmann condensation, has been applied to the synthesis of substituted thieno[3,2-b]pyridines. nih.gov The process involves the base-catalyzed intramolecular condensation of a dinitrile to form an enamine, which upon acidic hydrolysis yields a cyclic ketone. wikipedia.org While the direct synthesis of 2,6-Dichlorothieno[3,2-c]pyridine via this method is not explicitly detailed in the provided results, the application of this reaction to analogous systems suggests its potential. nih.govbuchler-gmbh.com

A domino reaction sequence involving an initial SN2 reaction followed by Thorpe-Ziegler and Thorpe-Guareschi reactions has been developed for the combinatorial synthesis of substituted thieno[3,2-b]pyridines. nih.gov This highlights the adaptability of the Thorpe-Ziegler cyclization in multicomponent strategies for creating diverse heterocyclic libraries.

The Gewald reaction is a multicomponent reaction that provides a straightforward synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.org The versatility of the Gewald reaction has made it a popular choice for synthesizing thiophene rings that can be further elaborated into thienopyridine systems.

The synthesis of substituted thieno[2,3-b]pyridines has been achieved using 2-aminothiophenes derived from the Gewald reaction. umich.eduarkat-usa.org For instance, 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carbonitriles, which are important intermediates for kinase inhibitors, can be prepared from Gewald products. umich.edu While the direct application to the thieno[3,2-c]pyridine isomer is not explicitly mentioned, the principle of using a Gewald-derived aminothiophene as a precursor for pyridine ring annulation is a well-established strategy.

Reaction Description Key Intermediates
Thorpe-Ziegler CyclizationIntramolecular condensation of a dinitrile to form a cyclic ketone. wikipedia.orgDinitrile, Enamine
Gewald ReactionMulticomponent synthesis of 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgKetone/Aldehyde, α-Cyanoester, Sulfur

Cyclocondensation reactions involving appropriately substituted thiophene derivatives are a common strategy for constructing fused heterocyclic systems. For example, the reaction of di(thiophen-2-yl)alkane diones in an acidic medium can lead to cyclocondensation products containing two thiophene units. tubitak.gov.trnih.gov While this specific example leads to a different fused system, the underlying principle of intramolecular cyclization of a thiophene derivative bearing reactive functional groups is applicable to the synthesis of thienopyridines.

Pyridine Ring Annulation Techniques

The alternative approach to constructing the thieno[3,2-c]pyridine core involves the formation of the pyridine ring onto a pre-existing thiophene molecule.

The Gould-Jacobs reaction is a well-established method for synthesizing quinolines and 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org The reaction involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester or a similar derivative, followed by a thermal cyclization. wikipedia.orgjasco.ro This methodology has been successfully extended to the synthesis of thieno[2,3-b]- and thieno[3,2-b]pyridine (B153574) systems. acs.org

The general mechanism begins with a nucleophilic attack from the amine nitrogen on the malonic ester derivative, leading to a condensation product. wikipedia.org Subsequent heating induces a 6-electron cyclization to form the fused pyridine ring, which exists predominantly in the 4-oxo form. wikipedia.org Saponification and decarboxylation can then yield the corresponding 4-hydroxythienopyridine. wikipedia.org The Gould-Jacobs reaction is particularly effective for anilines (and by extension, aminothiophenes) with electron-donating groups at the meta-position relative to the amino group. wikipedia.org

Starting Material Reagent Product
Aniline or AminothiopheneAlkoxymethylenemalonic ester4-Hydroxyquinoline or 4-Hydroxythienopyridine derivative
Pomeranz-Fritsch Reaction and its Modifications

The Pomeranz-Fritsch reaction, traditionally used for synthesizing isoquinolines, involves the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgthermofisher.com This reaction proceeds by condensing an aldehyde (like benzaldehyde) with a 2,2-dialkoxyethylamine, followed by ring closure using a strong acid, such as sulfuric acid. wikipedia.orgthermofisher.com

Modifications of this reaction have been successfully applied to the synthesis of the thieno[3,2-c]pyridine system. researchgate.net One significant adaptation involves using thiophene-3-carbaldehyde as the starting aldehyde to construct the fused heterocyclic system. A patented process describes the cyclization of an N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide using a strong mineral acid like hydrochloric acid in a solvent such as ethanol (B145695) or dioxane. google.com This approach, which modifies the classic Pomeranz-Fritsch conditions, provides a reliable route to the core thieno[3,2-c]pyridine structure. researchgate.netgoogle.com Another innovative, metal-free modification utilizes a 1,2,3-triazole intermediate for the synthesis of the isomeric thieno[2,3-c]pyridines, highlighting the versatility of the Pomeranz-Fritsch cyclization strategy. nih.gov

Table 1: Modified Pomeranz-Fritsch Reaction Conditions for Thieno[3,2-c]pyridine Synthesis google.com

PrecursorAcid CatalystSolventConditionsProductYield
N-(3-thienyl)methyl-N-[2,2-diethoxy]ethyl-p-toluenesulfonamide12N HClEthanolReflux, 4 hoursThieno[3,2-c]pyridine76%
N-(3-thienyl)methyl-N-[2,2-diethoxy]ethyl-p-toluenesulfonamide12N HClDioxaneReflux, 4 hoursThieno[3,2-c]pyridine-
Intramolecular Cyclization of Enamino Esters and Nitriles

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, providing efficient pathways to fused ring systems like thienopyridines. These reactions often involve the cyclization of a suitably substituted thiophene precursor bearing a side chain that can react to form the pyridine ring.

The synthesis of thienopyridone (B2394442) derivatives can be achieved through the thermal cyclization of precursors derived from aminothiophenes. For instance, heating a mixture of an aminothiophene nitrile with ethyl cyanoacetate (B8463686) and ammonium (B1175870) acetate (B1210297) can lead to the formation of a thienopyridone derivative. nih.gov Similarly, the condensation of 2-amino-3-cyanothiophenes with reagents like triethyl orthoformate followed by treatment with hydrazine (B178648) can yield fused pyrimidine (B1678525) rings, but the principle of cyclizing an amino-nitrile precursor is analogous for pyridine ring formation. nih.gov The use of enamino esters as precursors is also a viable strategy, where the cyclization leads to the formation of the pyridinone ring fused to the thiophene. nih.gov These pyridinone or aminopyridine precursors are critical intermediates for subsequent halogenation steps.

Specific Synthesis of Dichlorinated Thienopyridine Intermediates

The introduction of chlorine atoms onto the thienopyridine skeleton is a key step in arriving at the target molecule, this compound. This is typically achieved by chlorinating a pre-formed thienopyridine system or a precursor that is later cyclized.

Chlorination Reactions of Thienopyridine Systems

Chlorination can be accomplished through various methods, with the choice of reagent and strategy depending on the substrate's reactivity and the desired regioselectivity.

Direct electrophilic halogenation of pyridine rings is generally challenging due to the electron-deficient nature of the aromatic system, often requiring harsh reaction conditions. chemrxiv.org Similarly, direct chlorination of the thienopyridine nucleus can be difficult. acs.org For the isomeric thieno[2,3-b]pyridine (B153569), direct substitution has been studied, but achieving specific regioselectivity can be problematic. acs.org The thiophene ring is generally more susceptible to electrophilic attack than the pyridine ring, but controlling the position of substitution remains a significant synthetic hurdle.

A more common and controlled method for introducing chlorine atoms is the treatment of hydroxyl or oxo-substituted heterocycles with powerful chlorinating agents. researchgate.net

Phosphorus oxychloride (POCl₃) is a widely used reagent for converting hydroxy- or oxo-groups on nitrogen-containing heterocycles into chlorides. nih.govindianchemicalsociety.comrsc.org This transformation is crucial for synthesizing chloro-substituted thienopyridines from their corresponding pyridone precursors. For example, thieno[3,2-d]pyrimidine-2,4-diol can be converted to 2,4-dichlorothieno[3,2-d]pyrimidine (B33283) in high yield by heating with POCl₃. chemicalbook.com This method is highly effective and is the most probable route for converting a 2,6-dihydroxythieno[3,2-c]pyridine intermediate into the target 2,6-dichloro derivative. The reaction often proceeds by an initial phosphorylation of the hydroxyl group, followed by nucleophilic substitution with chloride. nih.gov

N-Chlorosuccinimide (NCS) is another important chlorinating agent, typically used for electrophilic chlorination of aromatic rings. wikipedia.orgresearchgate.net It is particularly effective for electron-rich aromatic systems. wikipedia.org For less reactive or deactivated rings, the reaction may require activation with an acid catalyst. commonorganicchemistry.comorganic-chemistry.org While less common for the conversion of hydroxyl groups compared to POCl₃, NCS can be used for direct C-H chlorination under specific, often catalyzed, conditions. organic-chemistry.org

Table 2: Comparison of Common Chlorinating Agents

AgentTypical ApplicationMechanismConditions
Phosphorus Oxychloride (POCl₃)Conversion of C=O or C-OH to C-Cl in heterocycles. researchgate.netPhosphorylation followed by SN reaction. nih.govTypically heated, sometimes with a base or in a solvent like DMF. chemicalbook.comresearchgate.net
N-Chlorosuccinimide (NCS)Electrophilic chlorination of aromatic C-H bonds. wikipedia.orgSource of electrophilic chlorine ("Cl+"). wikipedia.orgOften requires an acid catalyst for deactivated rings. commonorganicchemistry.comorganic-chemistry.org

Regioselective Dichlorination for the 2,6-Positions

Achieving specific dichlorination at the 2- and 6-positions of the thieno[3,2-c]pyridine system is the ultimate goal. Direct C-H chlorination with this specific regioselectivity is synthetically challenging. The most logical and widely practiced strategy involves the synthesis of a thieno[3,2-c]pyridine-2,6-dione or a 2,6-dihydroxythieno[3,2-c]pyridine intermediate. This precursor, which has the oxygen functionalities at the desired positions, can then be treated with a potent chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine or in a high-boiling solvent, to simultaneously convert both oxo/hydroxyl groups into chloro groups. This two-step sequence—synthesis of the dione (B5365651) followed by dichlorination—ensures absolute regiocontrol, providing a reliable pathway to this compound. This strategy circumvents the regioselectivity problems associated with direct halogenation of the heterocyclic nucleus.

Compound Index

Multi-Step Synthetic Routes to this compound

Multi-step syntheses are common for building complex heterocyclic systems from simpler, more readily available starting materials. These routes offer the advantage of controlled, sequential installation of functional groups.

A plausible synthetic strategy for this compound would likely commence with the construction of the core thieno[3,2-c]pyridine ring system, followed by chlorination. One potential precursor is thieno[3,2-c]pyridine itself, which can be synthesized through various reported methods. For instance, a process for preparing the parent thieno[3,2-c]pyridine involves the cyclization of N-[2,2-(OR)₂]-ethyl-(3-thienyl)-methylamine in the presence of an acid. google.com

Once the thieno[3,2-c]pyridine core is obtained, the subsequent step would be the introduction of two chlorine atoms at the 2 and 6 positions. The chlorination of pyridine and its derivatives often requires robust conditions due to the electron-deficient nature of the pyridine ring. sigmaaldrich.com A direct chlorination of thieno[3,2-c]pyridine would likely be challenging in terms of regioselectivity and may lead to a mixture of chlorinated products.

A more controlled approach could involve the synthesis of a pre-functionalized thieno[3,2-c]pyridine derivative. For example, starting with a thieno[3,2-c]pyridone, which can be prepared from substituted thiophenes, the hydroxyl groups can be converted to chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃). This is a common method for the synthesis of chloropyridines from pyridones.

Another potential route could start from a pre-chlorinated pyridine derivative. For instance, 2,6-dichloropyridine (B45657) is a commercially available starting material produced by the reaction of pyridine with chlorine. researchgate.net This dichloropyridine could then be further functionalized to build the fused thiophene ring. However, achieving the correct regiochemistry for the annulation of the thiophene ring onto the 3- and 2-positions of the pyridine ring would be a key challenge.

One-pot syntheses offer advantages in terms of efficiency, reduced waste, and shorter reaction times. While no specific one-pot synthesis for this compound is documented, a hypothetical approach could involve a domino reaction. This might start from a suitably substituted thiophene and a pyridine precursor that, under the influence of a catalyst, undergo a cascade of reactions including cyclization and chlorination in a single reaction vessel. Such a process would be highly desirable for rapid library synthesis in drug discovery programs.

Purification and Characterization Methodologies in Synthesis Research

The successful synthesis of this compound would rely heavily on robust purification and characterization techniques to ensure the identity and purity of the final compound and any intermediates.

Column chromatography is a fundamental technique for the purification of organic compounds. For a molecule like this compound, silica (B1680970) gel would likely be used as the stationary phase. A gradient of non-polar to moderately polar solvents, such as a mixture of hexanes and ethyl acetate, would be employed as the mobile phase to elute the product from the column, separating it from starting materials and byproducts. The progress of the purification would be monitored by thin-layer chromatography (TLC). For achieving higher purity, High-Performance Liquid Chromatography (HPLC) could also be utilized.

A combination of spectroscopic methods is indispensable for the unambiguous structural confirmation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide crucial information about the molecular structure. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine and thiophene rings, with their chemical shifts and coupling constants confirming their relative positions. The ¹³C NMR spectrum would show signals for all the carbon atoms in the molecule, further confirming the fused ring structure.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound. For this compound, the mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms (a cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate 9:6:1 ratio). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass, which can be used to confirm the elemental formula.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups and bond vibrations within the molecule. The spectrum would be expected to show absorptions corresponding to the aromatic C-H, C=C, C=N, and C-S stretching vibrations, as well as the C-Cl bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the thieno[3,2-c]pyridine core.

Technique Expected Data for this compound
¹H NMR Signals corresponding to the aromatic protons on the thiophene and pyridine rings.
¹³C NMR Signals corresponding to the seven unique carbon atoms of the bicyclic system.
MS (EI) Molecular ion peak cluster (m/z) reflecting the presence of two chlorine atoms.
HRMS Exact mass confirming the elemental composition of C₇H₃Cl₂NS.
IR (KBr) Characteristic peaks for aromatic C-H, C=C, C=N, C-S, and C-Cl bonds.
UV-Vis Absorption maxima (λmax) characteristic of the thienopyridine chromophore.

Advanced Derivatization and Functionalization Strategies of 2,6 Dichlorothieno 3,2 C Pyridine

Nucleophilic Aromatic Substitution (SNAr) at Chlorine Centers

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for functionalizing 2,6-dichlorothieno[3,2-c]pyridine. The reaction involves the attack of a nucleophile on the electron-deficient pyridine (B92270) ring or the thiophene (B33073) ring, leading to the displacement of a chloride ion. The regioselectivity of this substitution is dictated by the electronic properties of the thienopyridine core.

The chlorine atoms on the thieno[3,2-c]pyridine (B143518) ring can be displaced by a variety of nucleophiles. The pyridine nitrogen atom deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at positions ortho and para to the nitrogen (the 4- and 6-positions). stackexchange.comyoutube.com Consequently, the C6-chloro substituent is significantly more susceptible to SNAr reactions than the C2-chloro substituent.

Common nucleophiles employed in these transformations include:

Amines: Primary and secondary amines, as well as substituted piperazines, readily displace the C6-chloride to form 6-amino-2-chlorothieno[3,2-c]pyridine derivatives. These reactions are often carried out in a polar solvent in the presence of a base. youtube.comyoutube.com

Thiols: Thiolates, generated from thiols and a base like potassium carbonate, are effective nucleophiles for substituting the chloro groups, yielding thioether derivatives. nih.gov These reactions typically proceed smoothly in polar aprotic solvents. nih.gov

Alkoxides: Alkoxides, such as sodium methoxide, can replace the chlorine atoms to form the corresponding ether derivatives. The reaction with alkoxides also preferentially occurs at the more activated C6-position. youtube.com

The general mechanism proceeds via a two-step addition-elimination pathway, involving a negatively charged intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate, which is enhanced by the electron-withdrawing nitrogen atom, facilitates the reaction. stackexchange.com

Achieving selective substitution is crucial when synthesizing specifically functionalized derivatives. In this compound, the C6-position is electronically favored for nucleophilic attack due to its para-relationship to the ring nitrogen. stackexchange.comstackexchange.com This inherent electronic bias allows for the selective monosubstitution at the C6-position by controlling the reaction stoichiometry and conditions.

For instance, reacting this compound with one equivalent of a nucleophile under mild conditions will predominantly yield the 6-substituted-2-chlorothieno[3,2-c]pyridine. The remaining chlorine at the C2-position on the thiophene ring is less activated and generally requires more forcing conditions or a different synthetic strategy, such as cross-coupling, for its substitution. Disubstitution can be achieved by using an excess of the nucleophile and more vigorous conditions, such as higher temperatures.

The table below illustrates typical conditions for selective SNAr reactions on related dihalopyridine systems, which are applicable to the target compound.

NucleophileReagents & ConditionsPosition of SubstitutionProduct Type
PiperazineK₂CO₃, DMSOC6 (para to N)6-Piperazinyl-2-chlorothieno[3,2-c]pyridine
Sodium MethoxideNaOMe, MeOH, HeatC6 (para to N)6-Methoxy-2-chlorothieno[3,2-c]pyridine
ThiophenolK₂CO₃, DMAc, 100 °CC6 (para to N)6-(Phenylthio)-2-chlorothieno[3,2-c]pyridine

Cross-Coupling Reactions for C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, enabling the introduction of alkyl, alkenyl, and aryl groups onto the thienopyridine scaffold.

Palladium catalysts are widely used to functionalize halo-heterocycles. rsc.orgmit.edu For this compound, these reactions can be directed to either the C2 or C6 position, often with selectivity that complements SNAr reactions.

Suzuki-Miyaura Coupling: This reaction pairs the dihalide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base to form a C-C bond. libretexts.orgyoutube.com It is exceptionally versatile due to the commercial availability of a vast array of boronic acids and the reaction's tolerance for various functional groups. researchgate.net In dihaloheterocycles, the halide on the pyridine ring (C6-Cl) is generally more reactive than the one on the thiophene ring (C2-Cl) under standard Suzuki conditions. nih.gov This allows for selective arylation or vinylation at the C6-position. nih.govrsc.org

Sonogashira Coupling: This reaction couples a terminal alkyne with the halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. libretexts.orgwikipedia.org It is the most reliable method for installing alkynyl moieties. Similar to the Suzuki coupling, regioselectivity is a key consideration. Studies on related dihalopyridines have shown that the reaction can be controlled to achieve mono- or di-alkynylation. rsc.orgnih.gov The C6-position is generally the more reactive site.

Heck Coupling: The Heck reaction involves the coupling of the halide with an alkene, catalyzed by a palladium complex. While less common for this specific scaffold compared to Suzuki and Sonogashira reactions, it provides a direct route to alkenyl-substituted thienopyridines.

The table below summarizes representative conditions for palladium-catalyzed cross-coupling reactions on analogous 6-halo-thienopyrimidine systems. nih.govrsc.org

Reaction TypeCoupling PartnerCatalyst / LigandBaseSolventProduct
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O2-Chloro-6-phenylthieno[3,2-c]pyridine
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF2-Chloro-6-(phenylethynyl)thieno[3,2-c]pyridine
Buchwald-HartwigPiperidinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane2-Chloro-6-(piperidin-1-yl)thieno[3,2-c]pyridine

While palladium is the most common, other transition metals like nickel, copper, and iron can also catalyze cross-coupling reactions. mdpi.com Nickel catalysts, for example, are often more cost-effective and can be particularly effective for coupling with less reactive aryl chlorides. mdpi.com Copper-catalyzed reactions, such as the Ullmann condensation, provide alternative pathways for C-N, C-O, and C-S bond formation, complementing the palladium-catalyzed methods.

Electrophilic Aromatic Substitution on the Thiophene or Pyridine Rings

Electrophilic aromatic substitution (EAS) on the this compound core is challenging and less common than nucleophilic substitution or cross-coupling. The pyridine ring is strongly deactivated towards electrophiles due to the electron-withdrawing nature of the nitrogen atom; any reaction that does occur is directed to the meta-position (C5 or C7). rsc.orgyoutube.com

Theoretical and Computational Investigations of 2,6 Dichlorothieno 3,2 C Pyridine

Spectroscopic Property Simulations and Correlations with Experimental Data

It is important to note that the absence of published data does not signify a lack of importance for the compound but rather that it may be a novel area of investigation or that research is currently unpublished.

Role of Thieno 3,2 C Pyridine Scaffold in Medicinal Chemistry Research and Drug Discovery Efforts

Scaffold Design and Optimization for Biological Activity

The inherent properties of the thieno[3,2-c]pyridine (B143518) scaffold make it an attractive starting point for drug design. Its rigid, planar structure provides a defined orientation for appended functional groups, while the heteroatoms offer sites for specific interactions with protein targets.

The design of ligands based on the thienopyridine scaffold is guided by several key principles aimed at achieving high potency and selectivity. One common strategy is "scaffold hopping," where a known pharmacophore is replaced with the thienopyridine core to improve properties or discover new biological activities. This approach was successfully used to develop novel tetrahydrothieno[3,2-c]pyridine derivatives as antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway. rsc.org

Another important design principle involves exploiting the scaffold as a template for ATP-competitive inhibitors, particularly for protein kinases. The thienopyridine core can act as a hinge-binder, occupying the adenine (B156593) region of the ATP-binding pocket. The specific isomer and substitution pattern can influence the binding mode and selectivity. For instance, some thieno[3,2-b]pyridine-based kinase inhibitors are designed so that the core has only weak interactions with the kinase hinge, allowing substituents to anchor the molecule in the back pocket, which can lead to high kinome-wide selectivity.

Furthermore, the incorporation of a pyridine (B92270) ring into a drug's structure has been shown to enhance biochemical potency, improve metabolic stability, and resolve issues with protein binding. nih.gov The thieno[3,2-c]pyridine scaffold benefits from these attributes, making it a valuable building block in modern medicinal chemistry.

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying new lead compounds. It involves screening libraries of small, low-molecular-weight compounds ("fragments") to find those that bind weakly to a biological target. These initial hits can then be optimized and grown into more potent, drug-like molecules.

While specific FBDD campaigns centered on the 2,6-Dichlorothieno[3,2-c]pyridine fragment are not widely documented, the general principles of FBDD are highly applicable. The thieno[3,2-c]pyridine core itself, or its dichlorinated form, could serve as an ideal starting fragment. It adheres to the "Rule of Three" often used to define fragments (molecular weight ≤300, ≤3 hydrogen bond donors, ≤3 hydrogen bond acceptors, cLogP <3).

A hypothetical FBDD approach would involve screening a fragment library containing the this compound core against a target of interest, such as a protein kinase. Once a binding interaction is confirmed and characterized using biophysical methods like X-ray crystallography or NMR, the fragment can be optimized. The chlorine atoms at the 2- and 6-positions could serve as synthetic handles for "fragment growing," where chemical extensions are added to explore nearby pockets in the protein's binding site to increase affinity and selectivity.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Detailed structure-activity relationship (SAR) studies specifically for this compound are limited in publicly available literature. However, SAR exploration of closely related thienopyridine isomers provides valuable insights into how substituents and their positions influence biological activity, particularly as kinase inhibitors.

Studies on related thieno[3,2-b]pyridine (B153574) derivatives, which also function as kinase inhibitors, demonstrate the critical role of substituents in determining potency. In a series of 2-phenyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles designed as Src kinase inhibitors, modifications to the phenyl rings at the C-2 and C-7 positions had a significant impact on activity. nih.gov

For example, attaching various aminomethyl and aminoethyl groups to the para-position of the C-2 phenyl ring generally maintained the inhibitory activity. nih.gov However, the nature of the substituent on the C-7 phenylamino (B1219803) group was particularly crucial. A 2,4-dichloro-5-methoxyphenylamino group at the C-7 position was found to provide superior inhibition of Src enzymatic activity, highlighting the favorable impact of a dichlorinated aromatic ring in interacting with the target. nih.gov

CompoundC-7 Substituent (R)Src Inhibition IC₅₀ (nM)
Example 1Phenylamino>1000
Example 24-Methoxyphenylamino150
Example 32,4-Dichloro-5-methoxyphenylamino34
Example 43-Hydroxyphenylamino>1000

This table presents SAR data for C-7 substituted thieno[3,2-b]pyridine analogues, demonstrating the potentiation of activity with a 2,4-dichloro-5-methoxyphenylamino group. Data sourced from a study on Src kinase inhibitors. nih.gov

The position of halogen atoms can dramatically alter the properties and activity of a heterocyclic compound. In the context of the this compound scaffold, the two chlorine atoms are expected to significantly influence the molecule's electronic character and reactivity. Chlorine is an electron-withdrawing group, which would decrease the basicity of the pyridine nitrogen and modulate the electron density of the entire ring system.

These chlorine atoms also serve as key synthetic handles. In related scaffolds like 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine (B1316403), the chlorine atoms are reactive sites for nucleophilic substitution, allowing for the introduction of various functional groups to build a library of analogues for SAR studies.

The specific 2,6-disubstitution pattern on the pyridine ring is also structurally important. Research on 2,6-disubstituted pyridine derivatives (without the fused thiophene) designed as inhibitors of amyloid-β aggregation found that a 2,6-diaminopyridine (B39239) moiety was a key component for activity. This suggests that the substituents at these two positions can act in concert to interact with a biological target. While some studies on pyridine derivatives have found that the presence of halogens can be detrimental to antiproliferative activity nih.gov, other studies on kinase inhibitors have shown that specific dichlorination patterns are highly beneficial. For instance, the superior activity of the C-7 (2,4-dichloro-5-methoxyphenylamino) analogue in the thieno[3,2-b]pyridine series underscores that the positional effects of chlorination are context- and target-dependent. nih.gov

Investigation of Molecular Targets and Mechanisms of Action (Non-Clinical)

The thienopyridine scaffold is privileged, having been shown to interact with a diverse array of biological targets. Derivatives of the core structure have been developed as inhibitors of enzymes, receptor antagonists, and anti-infective agents.

Protein Kinases: A primary area of investigation for thienopyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Src Kinase: Thieno[3,2-b]pyridine derivatives have been developed as potent inhibitors of Src kinase, with a 2,4-dichloro-5-methoxyphenylamino substituent at C-7 leading to superior activity. nih.gov

Tpl2 Kinase: Thieno[3,2-d]pyrimidines, a related scaffold, have been identified as potent inhibitors of Tpl2 (MAP3K8) kinase, with good selectivity over other kinases. nih.gov

EGFR: The related 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine scaffold is a key intermediate for developing inhibitors of the epidermal growth factor receptor (EGFR).

G-Protein Coupled Receptors (GPCRs):

Smoothened (Smo) Receptor: Tetrahydrothieno[3,2-c]pyridine derivatives have been synthesized as potent antagonists of the Smoothened receptor, indicating potential for use in cancers driven by the Hedgehog signaling pathway. rsc.org

P2Y12 Receptor: The thieno[3,2-c]pyridine scaffold is found in antiplatelet agents that act as antagonists of the P2Y12 receptor, inhibiting ADP-induced platelet aggregation. google.com

Other Targets:

Heat Shock Protein 90 (Hsp90): Derivatives of the isomeric thieno[2,3-c]pyridine (B153571) scaffold have been evaluated as inhibitors of Hsp90, a chaperone protein that is a target in cancer therapy. nih.govresearchgate.net

For the specific this compound scaffold, the molecular targets are not yet well-defined in the literature. However, based on the extensive research into related thienopyridine and thienopyrimidine structures, it is plausible that this scaffold could also be a promising starting point for the development of novel kinase inhibitors. The electron-withdrawing nature of the two chlorine atoms could influence interactions within the ATP-binding site of kinases, and these positions provide vectors for chemical modification to achieve potency and selectivity.

Enzyme Inhibition Research

The thieno[3,2-c]pyridine scaffold and its isomers have been investigated as inhibitors of various enzymes critical in disease pathways. While research on the specific this compound is limited, the broader thienopyridine class has shown significant potential.

Phosphoinositide-Specific Phospholipase C (PI-PLC): Derivatives of the related thieno[2,3-b]quinoline scaffold have been reported as inhibitors of PI-PLCγ, an enzyme implicated in cell proliferation. nih.gov Thieno[2,3-b]pyridines were initially identified through virtual screens as potential modifiers of phospholipase C isoforms, with PI-PLC being a known target. nih.govnih.gov This suggests that the thienopyridine framework is a promising starting point for developing inhibitors of this enzyme family.

Tyrosyl-DNA Phosphodiesterase 1 (TDP-1): While direct inhibition of TDP-1 by thieno[3,2-c]pyridine derivatives is not extensively documented, related isomers have been explored. For instance, a library of 3-amino-2-carboxamido-thieno[2,3-b]pyridines was synthesized and evaluated for TDP-1 inhibition, aiming to develop chemosensitizers for topoisomerase I poisons in cancer therapy.

Cholinesterase: The thieno[2,3-b]pyridine (B153569) scaffold, an isomer of thieno[3,2-c]pyridine, has been associated with acetylcholinesterase inhibition, highlighting its potential in the development of treatments for neurological disorders. researchgate.net

Heat Shock Protein 90 (Hsp90): Thieno[2,3-c]pyridine derivatives have been synthesized and evaluated as potential Hsp90 inhibitors. nih.govresearchgate.net In one study, a screening assay identified compounds that showed potent inhibition against various cancer cell lines, suggesting that these derivatives could be optimized as anticancer agents acting through Hsp90 inhibition. nih.gov

Glycogen Synthase Kinase 3β (GSK-3β): Fused heterocyclic systems incorporating the thieno[3,2-c]pyridine structure have demonstrated potent enzyme inhibition. For example, a series of thieno[3,2-c]pyrazol-3-amine derivatives were identified as potent inhibitors of GSK-3β, a key target in the development of drugs for Alzheimer's disease.

Enzyme TargetThienopyridine IsomerKey Findings
PI-PLCthieno[2,3-b]quinolineReported as inhibitors of PI-PLCγ. nih.gov
Hsp90thieno[2,3-c]pyridineIdentified as potential inhibitors through screening assays. nih.govresearchgate.net
GSK-3βthieno[3,2-c]pyrazoleDerivatives showed potent inhibition (IC50 = 3.4 nM).

Receptor Modulation Research

The thieno[3,2-c]pyridine scaffold is a cornerstone in the development of important receptor modulators, most notably for the P2Y12 receptor.

P2Y12 Receptor: The tetrahydrothieno[3,2-c]pyridine core is central to the blockbuster antiplatelet drugs ticlopidine (B1205844) and prasugrel. nih.govnih.gov These drugs act as antagonists of the P2Y12 receptor, which plays a crucial role in ADP-induced platelet aggregation. nih.gov Prasugrel, a third-generation thienopyridine, covalently binds to the P2Y12 receptor, leading to its irreversible blockade. nih.gov Research in this area continues, with the synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine-2-carboxamide analogues showing potent antiplatelet activity, in some cases exceeding that of prasugrel. researchgate.netresearchgate.net

Adenosine A2A Receptor: While direct modulation of the A2A receptor by thieno[3,2-c]pyridines is not prominent in the literature, related thieno[3,2-d]pyrimidine (B1254671) and thieno[2,3-d]pyrimidine (B153573) derivatives have been successfully developed as potent and selective A2A receptor antagonists. nih.govnih.gov This work suggests the potential for developing treatments for conditions like Parkinson's disease. nih.gov

HIV Rev-RRE Interaction: The interaction between the HIV Rev protein and the Rev Response Element (RRE) RNA is essential for viral replication and represents a key therapeutic target. A significant breakthrough in this area involved a chemistry effort that migrated from a thieno[2,3-b]pyridine scaffold to the regioisomeric thieno[2,3-c]pyridine system. nih.gov A compound from this thieno[2,3-c]pyridine series demonstrated submicromolar potency in inhibiting viral replication by targeting the Rev-RRE pathway. nih.gov This work highlights the potential of the thieno[3,2-c]pyridine scaffold in developing a new class of HIV therapeutics. nih.govnih.gov

Other Receptors: The versatility of the thieno[3,2-c]pyridine scaffold extends to other receptor systems. Arylpiperazine derivatives of 4-(1-piperazinyl)thieno[3,2-c]pyridine have shown potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors and have been investigated for potential antipsychotic activity. nih.govacs.org Additionally, novel tetrahydrothieno[3,2-c]pyridine derivatives have been synthesized as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway implicated in several cancers. rsc.org

Receptor TargetCompound ClassKey Findings
P2Y12Tetrahydrothieno[3,2-c]pyridinesIrreversible antagonists used as antiplatelet agents (e.g., prasugrel). nih.gov
HIV Rev-RREThieno[2,3-c]pyridine carboxamidesSubmicromolar potency in inhibiting HIV replication. nih.gov
Serotonin 5-HT1/5-HT24-(1-piperazinyl)thieno[3,2-c]pyridinesPotent receptor affinity with potential antipsychotic activity. nih.govacs.org
Smoothened (Smo)Tetrahydrothieno[3,2-c]pyridinesPromising inhibition of the Hedgehog signaling pathway. rsc.org

Interaction with Other Biological Macromolecules (e.g., DNA, RNA)

The ability of small molecules to interact with nucleic acids is a critical aspect of many therapeutic strategies, particularly in cancer chemotherapy. Research into the interaction of thienopyridine derivatives with DNA has shown promising results. For instance, studies on the related thieno[3,2-b]pyridine isomer have demonstrated that these molecules can bind to DNA through intercalation and groove binding. nih.gov The intrinsic fluorescence of these compounds allows for the monitoring of their interactions with DNA. nih.gov While direct studies on this compound are lacking, the research on related isomers suggests that the thienopyridine scaffold has the potential for DNA interaction.

The inhibition of the HIV Rev-RRE interaction by thieno[2,3-c]pyridine derivatives is a clear example of this scaffold mediating a crucial protein-RNA interaction, preventing the export of viral RNA and thus halting viral replication. nih.gov

Development of Chemical Probes for Biological Research

Phenotypic Screening and Target Deconvolution Strategies

Phenotypic screening, which assesses the effects of compounds on cellular or organismal phenotypes, is a powerful approach in drug discovery. A cell-based reporter assay designed to monitor the assembly of viral complexes led to the identification of a thieno[2,3-b]pyridine scaffold as an inhibitor of HIV replication. nih.gov Subsequent optimization and a strategic shift to the regioisomeric thieno[2,3-c]pyridine system resulted in a significant improvement in potency. nih.gov This success story exemplifies how phenotypic screening can uncover novel activities for a scaffold, which can then be optimized through medicinal chemistry.

Furthermore, target deconvolution, the process of identifying the molecular target of a hit from a phenotypic screen, is crucial. While no specific target deconvolution studies for this compound were found, the identification of Smoothened as the target for a series of tetrahydrothieno[3,2-c]pyridine derivatives showcases how the targets of this scaffold class can be elucidated. rsc.org

Potential Applications in Materials Science Research

Design of Organic Electronic Materials

The thieno[3,2-c]pyridine (B143518) scaffold is an intriguing candidate for the development of organic electronic materials. The fusion of the thiophene (B33073) and pyridine (B92270) rings creates a planar, π-conjugated system. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, which can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO). The chlorine substituents further enhance this electron-deficient character. This modulation of electronic properties is critical for designing materials for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

While specific photophysical data for 2,6-Dichlorothieno[3,2-c]pyridine is not extensively detailed in the literature, the properties of related thienopyridine and thieno[3,2-b]thiophene-based materials provide insight into its potential. researchgate.netnih.gov Polymers incorporating these units typically exhibit broad absorption spectra in the visible and ultraviolet regions, a desirable characteristic for light-harvesting applications. mdpi.com The absorption is often due to intramolecular charge transfer (ICT) between electron-donating and electron-accepting moieties within the structure. mdpi.compolyu.edu.hk

For instance, studies on conjugated polymers containing the isomeric thieno[3,2-b]thiophene (B52689) unit reveal strong absorption in the 400–750 nm range. mdpi.com The fluorescence properties can be significantly influenced by molecular structure and environment. Some thienopyridine derivatives have been shown to exhibit aggregation-induced emission (AIE), where fluorescence intensity increases in the aggregated state. researchgate.net This property is highly sought after for applications in sensors and bio-imaging. The photophysical properties of polymers derived from similar building blocks are summarized in the table below.

Table 1: Illustrative Photophysical Properties of Donor-Acceptor Polymers Containing Thieno[3,2-b]thiophene Units

Polymer Absorption Max (nm, Film) Optical Bandgap (eV)
PT-ODTTBT 698 1.65
PTT-ODTTBT 688 1.69

Data sourced from a study on copolymers for organic photovoltaic applications. The polymers contain 3-(2-octyldodecyl)thieno[3,2-b]thiophene as a π-bridge. mdpi.com

The electrochemical properties of materials derived from this compound are crucial for their function in electronic devices. The electron-deficient nature of the dichlorinated thienopyridine unit is expected to result in low-lying HOMO and LUMO energy levels. rsc.org This can enhance the ambient stability of the material and facilitate electron injection and transport in n-type or ambipolar transistors.

Cyclic voltammetry studies on related polymers containing thieno[3,2-b]thiophene units allow for the determination of these energy levels. The values can be tuned by copolymerizing the thienopyridine unit with various electron-donating or electron-accepting monomers. mdpi.com This tunability is essential for optimizing the energy level alignment with other materials in a device, such as electrodes or other organic layers, to ensure efficient charge transfer and minimize energy loss. mdpi.commdpi.com

Table 2: Example Electrochemical Properties of Conjugated Polymers Based on Thieno[3,2-b]thiophene

Polymer HOMO (eV) LUMO (eV) Electrochemical Bandgap (eV)
PTPP -5.86 -3.59 2.27
PTPTD -5.01 -3.52 1.49
PT-ODTTBT -5.11 -3.27 1.84
PTT-ODTTBT -5.18 -3.28 1.90

Data for PTPP and PTPTD sourced from a study on anode materials for lithium storage. mdpi.com Data for PT-ODTTBT and PTT-ODTTBT sourced from a study on copolymers for organic photovoltaics. mdpi.com

Polymer Chemistry and Advanced Polymer Synthesis

The two chlorine atoms on the this compound molecule make it an excellent monomer for modern cross-coupling polymerization reactions, such as Stille, Suzuki, and direct arylation polycondensation (DArP). These methods are cornerstones for the synthesis of well-defined conjugated polymers.

The thieno[3,2-c]pyridine unit can be incorporated into a polymer backbone to create donor-acceptor (D-A) copolymers. mdpi.com In such architectures, the electron-deficient thienopyridine can serve as the acceptor unit, which is then linked to an electron-donating monomer. This D-A design strategy is highly effective for narrowing the polymer's bandgap, leading to materials that absorb a broader range of the solar spectrum, a key requirement for efficient solar cells. mdpi.com The nitrogen atom in the pyridine ring offers an additional advantage by potentially reducing the steric hindrance between repeating units, which can lead to more planar backbones and improved charge transport. rsc.org

Conjugated polymers based on thienopyridine derivatives are being actively researched for use in optoelectronic devices. The synthesis typically involves a palladium-catalyzed cross-coupling reaction between a di-halogenated monomer, such as this compound, and a di-stannylated or di-boronylated co-monomer.

The properties of the resulting polymer, including its solubility, thermal stability, molecular weight, and solid-state packing, are critical for device performance. mdpi.com For example, the incorporation of thieno[3,2-b]thiophene units has been shown to enhance molecular crystallinity and promote a "face-on" orientation in thin films, which is beneficial for charge transport in OPV devices. mdpi.com The judicious selection of co-monomers and solubilizing side chains allows for the fine-tuning of these properties to create high-performance materials for organic solar cells and transistors. mdpi.comrsc.org

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. While the chlorine atoms of this compound are primarily used for covalent synthesis, the core thienopyridine structure possesses features that are highly relevant to self-assembly.

The planar, aromatic nature of the thienopyridine core makes it prone to π-π stacking interactions, a key driving force for the self-assembly of many organic materials. nih.gov Furthermore, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. If the chlorine atoms are substituted with hydrogen-bond-donating groups (like amides or ureas), the resulting derivatives could self-assemble into well-defined one- or two-dimensional structures, such as helical fibers or sheets. nih.govmersin.edu.tr This bottom-up approach allows for the creation of complex nanostructures from molecular components. The self-assembly process can be controlled by factors like solvent and temperature, and in some cases, can lead to materials with emergent properties like circularly polarized luminescence. nih.gov The study of how these molecules interact and organize provides a pathway to novel functional materials built through spontaneous, programmed assembly. mersin.edu.trresearchgate.net

Future Research Directions and Challenges

Development of Sustainable and Green Synthetic Methodologies

The synthesis of functionalized heterocyclic compounds often involves multi-step processes that can be resource-intensive and generate significant waste. A primary challenge and a key area for future research for 2,6-Dichlorothieno[3,2-c]pyridine is the development of sustainable and green synthetic methodologies. Traditional methods for creating similar heterocyclic systems often rely on harsh reagents and solvents. ontosight.ai Future efforts should focus on environmentally benign alternatives that offer high efficiency and atom economy.

Key areas of investigation include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques have been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various heterocyclic compounds. nih.govresearchgate.net Exploring these methods for the synthesis of this compound could lead to more efficient and sustainable production.

Solvent-Free and Green Solvent Approaches: The elimination or replacement of hazardous organic solvents is a cornerstone of green chemistry. rsc.org Research into solvent-free reaction conditions or the use of greener alternatives like ionic liquids or water will be crucial. jetir.org

Catalysis: The use of catalysts, including biocatalysts, organocatalysts, and metal-organic frameworks (MOFs), can enhance selectivity and efficiency under milder reaction conditions. researchgate.netmdpi.com Iron-catalyzed cyclization, for example, has been successfully employed for the green synthesis of substituted pyridines. sphinxsai.com

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for building molecular complexity in a single step, reducing the number of synthetic operations and purification steps, thereby minimizing waste. rsc.orgjmchemsci.com Designing an MCR strategy for the direct synthesis of the this compound core would be a significant breakthrough.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. google.comresearchgate.netbritannica.com For a novel scaffold like this compound, these computational tools can significantly accelerate the design and optimization of derivatives with desired properties.

Future research should leverage AI and ML in the following ways:

De Novo Design and Virtual Screening: AI models can be trained on existing chemical and biological data to generate novel molecular structures with a high probability of exhibiting desired activities. researchgate.netmdpi.com These models can design virtual libraries of this compound derivatives for subsequent in silico screening against various biological targets.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity and physicochemical properties of new derivatives based on their structural features. mdpi.com This allows for the prioritization of synthetic efforts on the most promising candidates.

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose viable and efficient synthetic routes for complex target molecules, including novel thienopyridine derivatives. mdpi.comnih.gov This can save significant time and resources in the laboratory.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds at an early stage is crucial for drug development. mdpi.com ML models can be employed to assess the drug-likeness of novel this compound derivatives.

Exploration of Novel Biological Targets for Thienopyridine Scaffolds

The thienopyridine core is present in several clinically successful drugs, most notably antiplatelet agents that target the P2Y12 receptor. researchgate.netnih.gov However, the therapeutic potential of this scaffold extends far beyond cardiovascular diseases. A significant future research direction for this compound and its derivatives is the exploration of novel biological targets.

Promising areas for investigation include:

Kinase Inhibition: Many thienopyridine derivatives have shown potent inhibitory activity against various kinases, which are key regulators of cellular processes and are often implicated in cancer and inflammatory diseases. nih.govjetir.org Specific targets to explore for this compound derivatives could include Janus kinase 2 (Jak2) and the receptor tyrosine kinase RON. nih.govjetir.org

Anticancer Agents: Thienopyridine derivatives have demonstrated anticancer activity against various cell lines, including hepatocellular carcinoma. jmchemsci.comresearchgate.net The unique substitution pattern of this compound may offer novel interactions with anticancer targets.

Antimicrobial and Antiviral Agents: The thienopyrimidine scaffold, structurally related to thienopyridines, has shown promise as a source of anti-infective agents. rsc.orgmdpi.com Investigating the antibacterial, antifungal, and antiviral properties of this compound derivatives is a worthwhile endeavor.

Neurodegenerative Diseases: Heterocyclic compounds are actively being investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. ontosight.ai The ability of thienopyridine derivatives to modulate targets within the central nervous system warrants further exploration.

Advanced Characterization Techniques for Complex Derivatives

As more complex derivatives of this compound are synthesized, their thorough characterization becomes paramount. The precise determination of their three-dimensional structure and physicochemical properties is essential for understanding their biological activity and for establishing structure-activity relationships.

Future research will necessitate the application of a suite of advanced characterization techniques:

Spectroscopic Methods: Comprehensive spectroscopic analysis, including advanced Nuclear Magnetic Resonance (NMR) techniques (e.g., 2D NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, will be crucial for elucidating the detailed molecular structure of novel derivatives. sphinxsai.com

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional arrangement of atoms in a molecule, offering invaluable insights into its conformation and potential interactions with biological targets. researchgate.netresearchgate.net

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and molecular weight of newly synthesized compounds.

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) can be employed to study the thermal properties and purity of crystalline derivatives. researchgate.net

Computational Modeling: In conjunction with experimental data, computational methods like Density Functional Theory (DFT) can be used to model vibrational spectra and other molecular properties, aiding in the interpretation of experimental results. arxiv.org

Synergistic Research between Synthetic, Computational, and Applied Sciences

The successful development of this compound from a laboratory curiosity to a molecule with real-world applications will depend on a highly collaborative and synergistic research approach. The traditional linear progression from synthesis to testing is being replaced by a more integrated model where different scientific disciplines inform and guide each other throughout the research and development process.

Key aspects of this synergistic approach include:

Iterative Design-Synthesize-Test-Analyze Cycles: Computational chemists can design virtual libraries of derivatives, which are then synthesized by organic chemists. The biological and physicochemical data from experimental testing are then fed back into the computational models to refine the next generation of compounds. nih.govnih.gov

Academia-Industry Collaborations: Partnerships between academic research groups, with their focus on fundamental discovery and innovation, and pharmaceutical or materials science companies, with their expertise in development and commercialization, will be vital for translating basic research into tangible products. rsc.org

Integrated Drug Discovery Platforms: The use of integrated platforms that combine automated synthesis, high-throughput screening, and AI-driven data analysis can significantly accelerate the discovery pipeline for new thienopyridine-based therapeutics.

Open Science and Data Sharing: The open sharing of research data and computational models can foster broader collaboration and accelerate progress in the field of heterocyclic chemistry.

By embracing these future research directions and tackling the associated challenges, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in medicine, materials science, and beyond.

Conclusion

Summary of Research Significance

A thorough review of scientific literature and chemical databases reveals no specific research focused on 2,6-Dichlorothieno[3,2-c]pyridine. Consequently, there is currently no established research significance for this compound. Its synthesis, chemical properties, and biological activities have not been reported.

While the broader class of thienopyridines has been investigated for various applications, including potential antipsychotic activity and as intermediates for pharmaceuticals, these findings cannot be directly attributed to the 2,6-dichloro derivative. nih.govut.ac.ir The parent compound, thieno[3,2-c]pyridine (B143518), is recognized as an important intermediate in the synthesis of various derivatives, some of which are used in the treatment of inflammatory disorders. chemicalbook.com However, the influence of the specific 2,6-dichloro substitution pattern on the thieno[3,2-c]pyridine core is undocumented.

Outlook for Future Academic Contributions to this compound Research

Given the complete lack of existing data, the field is wide open for foundational research on this compound. Future academic contributions would need to begin at the most fundamental level.

Key Areas for Future Investigation:

Synthesis: The primary and most crucial step would be to develop and report a viable synthetic route to produce this compound. This would likely involve multi-step processes starting from either thiophene (B33073) or pyridine (B92270) precursors. google.com

Characterization: Once synthesized, comprehensive characterization of the compound would be necessary. This would involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry to confirm its structure, as well as physical characterization to determine properties like melting point and solubility.

Exploratory Reactivity: Research into the chemical reactivity of the two chlorine atoms would be a significant area of study. Investigating their susceptibility to nucleophilic substitution reactions would open pathways to a wide array of new derivatives.

Computational Studies: Theoretical and computational chemistry could provide initial insights into the molecule's electronic structure, stability, and potential reactivity, guiding future experimental work.

Biological Screening: Following the synthesis and characterization of this compound and its potential derivatives, preliminary biological screening could be undertaken to explore any potential therapeutic activities, drawing inspiration from the known biological profiles of other thienopyridine compounds. nih.govgoogle.com

In essence, the story of this compound is yet to be written. It represents an unexplored area of chemical space, and any future research would be a pioneering contribution to the field of heterocyclic chemistry.

Q & A

Q. What are the optimal synthetic routes for 2,6-Dichlorothieno[3,2-c]pyridine, and how can reaction conditions be systematically optimized?

The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, a protocol using Pd(OAc)₂ with ligands like Xantphos and strong bases (e.g., t-BuONa) has been employed for analogous chlorinated pyridines, achieving yields up to 22% under optimized conditions . Key parameters to optimize include:

  • Catalyst loading : 0.25 mmol Pd(OAc)₂ per 5 mmol substrate.
  • Temperature : Reactions often proceed at 80–100°C.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
    Systematic optimization via Design of Experiments (DoE) is recommended to evaluate interactions between variables like temperature, stoichiometry, and catalyst ratio.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?

  • NMR : ¹H/¹³C NMR resolves regioselectivity and confirms substitution patterns (e.g., distinguishing Cl positions on the thienopyridine core) .
  • HPLC-MS : Quantifies purity (>99%) and detects trace impurities using reverse-phase C18 columns with UV detection at 254 nm .
  • X-ray crystallography : Provides definitive structural confirmation, as demonstrated for related thienopyridine derivatives .
  • Elemental analysis : Validates molecular formula (e.g., C₇H₄Cl₂NS for this compound).

Q. What are the established biological targets of thieno[3,2-c]pyridine derivatives in pharmacological research?

Thienopyridines are explored as:

  • Antipsychotics : Modulating dopamine receptors via structural analogs like 5-(2-chlorobenzyl)-tetrahydrothieno[3,2-c]pyridine .
  • Antimicrobials : Derivatives inhibit bacterial growth by targeting DNA polymerases or kinase pathways .
  • Antivirals : Non-nucleoside analogs (e.g., 7-oxo-4,7-dihydrothieno[3,2-b]pyridines) inhibit human cytomegalovirus replication .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

  • Core modifications : Introduce substituents (e.g., -F, -CN) at positions 3 or 4 to assess electronic effects on target binding .
  • Side-chain variations : Use Suzuki-Miyaura coupling (e.g., with boronic acids) to generate aryl/heteroaryl derivatives .
  • Docking studies : Compare binding affinities to targets like adenosine A1 receptors or tyrosine kinases using software like AutoDock .
    Example SAR Table :
DerivativeSubstituent PositionBiological Activity (IC₅₀)Target
2,6-Cl-3-F3-Fluorine12 nM (Lck kinase)Tyrosine kinase
2,6-Cl-4-CN4-Cyano8 µM (Antimicrobial)DNA polymerase

Q. What computational methods predict physicochemical properties and reactivity of this compound?

  • QSPR models : Correlate logP, solubility, and molecular weight with bioavailability using datasets from PubChem .
  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • Molecular dynamics : Simulate interactions with lipid bilayers to estimate membrane permeability.

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Reproducibility checks : Validate assays under standardized conditions (e.g., MIC testing per CLSI guidelines) .
  • Metabolic stability : Assess if discrepancies arise from cytochrome P450-mediated degradation using liver microsomes .
  • Target selectivity profiling : Use kinome-wide screening to rule off-target effects .

Q. What strategies improve low yields in scaling up synthesis?

  • Flow chemistry : Enhances heat/mass transfer for exothermic reactions .
  • Catalyst recycling : Immobilize Pd catalysts on magnetic Fe₃O₄ nanoparticles to reduce costs .
  • Purification : Employ flash chromatography with gradient elution (hexane/EtOAc) to isolate high-purity batches .

Methodological Guidelines

  • Safety : Handle chlorinated intermediates in fume hoods; use PPE to avoid dermal exposure .
  • Data validation : Cross-reference spectral data with PubChem entries (e.g., DTXSID30602071) .
  • Ethical compliance : Adhere to NIH guidelines for antimicrobial testing to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.